4-Chloro-6-(methylsulfonyl)quinoline

Description

Molecular Architecture and Crystallographic Analysis

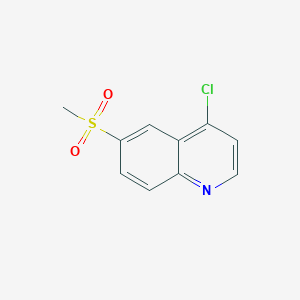

The molecular structure of 4-Chloro-6-(methylsulfonyl)quinoline exhibits a complex heterocyclic framework based on the quinoline core system with specific substituents positioned at the 4 and 6 positions. The compound possesses the molecular formula Carbon-10 Hydrogen-8 Chlorine-1 Nitrogen-1 Oxygen-2 Sulfur-1, corresponding to a molecular weight of 241.7 atomic mass units. The structural formula demonstrates the presence of a fused bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, creating the characteristic quinoline backbone.

The crystallographic analysis reveals that the chlorine atom is positioned at the 4-position of the quinoline ring system, while the methylsulfonyl group occupies the 6-position. The methylsulfonyl substituent consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group, creating a tetrahedral geometry around the sulfur center. This arrangement significantly influences the overall molecular geometry and electronic distribution throughout the molecule.

The three-dimensional molecular architecture exhibits specific geometric parameters that define the spatial arrangement of atoms within the structure. The quinoline ring system maintains planarity typical of aromatic heterocycles, while the methylsulfonyl group extends out of the plane due to its tetrahedral geometry. The SMILES notation for this compound is represented as O=S(C1=CC=C2N=CC=C(Cl)C2=C1)(C)=O, which accurately describes the connectivity and bonding patterns within the molecular framework.

Detailed structural data indicates that the compound maintains specific bond lengths and angles consistent with aromatic heterocyclic systems. The quinoline ring system exhibits characteristic Carbon-Carbon bond lengths ranging from 1.39 to 1.42 Angstroms, while the Carbon-Nitrogen bonds demonstrate typical aromatic character with lengths approximately 1.34 Angstroms. The methylsulfonyl group displays Sulfur-Oxygen double bond lengths of approximately 1.43 Angstroms and a Sulfur-Carbon single bond length of approximately 1.80 Angstroms.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-6-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVKESYMVCSYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(methylsulfonyl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article provides an in-depth review of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chloro group at the fourth position and a methylsulfonyl group at the sixth position of the quinoline ring. Its molecular formula is C10H8ClNOS2, and it exhibits a complex structure that contributes to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models, which may be beneficial for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response.

- DNA Interaction : Similar to other quinoline derivatives, it may bind to DNA or interfere with DNA replication processes, contributing to its antitumor effects.

- Signal Transduction Modulation : The compound can influence cellular signaling pathways, affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study published in Pharmaceutical Biology reported that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent antitumor activity .

- Research highlighted its antimicrobial properties against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Another investigation focused on its anti-inflammatory effects in vivo, demonstrating a reduction in inflammatory markers in animal models .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinoline | Chlorine at position 4 | Lacks the methylsulfonyl group |

| 6-Methylsulfonylquinoline | Methylsulfonyl at position 6 | Does not have the chloro substituent |

| 7-Chloro-4-methylquinoline | Chlorine at position 7 | Different position affects biological activity |

| 4-Aminoquinoline | Amino group at position 4 | Different mechanism of action |

This table illustrates how modifications in the structure can influence the biological properties of quinoline derivatives.

Scientific Research Applications

Research indicates that 4-Chloro-6-(methylsulfonyl)quinoline exhibits significant biological activities, particularly in the fields of:

- Anticancer Research : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 4-aminoquinoline, which include the sulfonyl group similar to that in this compound, demonstrate substantial antitumor activity against breast cancer cells (MDA-MB231, MDA-MB468, and MCF7) while sparing non-cancerous cells . This suggests that compounds with similar structures may also possess selective anticancer properties.

- Antimicrobial Properties : Sulfonyl derivatives are widely recognized for their antibacterial and antiviral activities. The incorporation of a methylsulfonyl group may enhance the antimicrobial efficacy of quinoline derivatives .

Therapeutic Applications

The therapeutic potential of this compound extends to various domains:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further investigation in cancer pharmacotherapy. The unique structural features may allow for the development of novel anticancer drugs with improved efficacy and reduced side effects .

- Antibacterial Agents : Given its structural similarity to other known antibacterial agents, there is potential for this compound to be developed into new treatments for bacterial infections, particularly those resistant to current antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinoline | Chlorine at position 4 | Lacks the methylsulfonyl group |

| 6-Methylsulfonylquinoline | Methylsulfonyl at position 6 | Does not have the chloro substituent |

| 7-Chloro-4-methylquinoline | Chlorine at position 7 | Different position affects biological activity |

| 4-Aminoquinoline | Amino group at position 4 | Potentially different biological activities |

This table highlights how variations in substituents can significantly influence the biological activity and therapeutic potential of quinoline derivatives.

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

- A study involving a series of sulfonamide conjugates derived from quinolines demonstrated enhanced cytotoxicity against breast cancer cell lines compared to non-cancerous cells. This research underscores the importance of structural modifications in developing selective anticancer agents .

- Another investigation into sulfonyl-containing compounds revealed their potential as multifunctional antioxidants, which could play a role in neuroprotection against diseases like Alzheimer's and Parkinson's .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Quinoline Derivatives

Physicochemical Properties

- Stability: Halogenated quinolines like 4-Chloro-6-(trifluoromethoxy)quinoline (CID 15151235) show improved photostability due to electron-withdrawing substituents , whereas methylsulfonyl derivatives require stringent低温 storage .

Preparation Methods

Chlorination of 4-Hydroxyquinoline Derivatives

A common approach to prepare 4-chloroquinolines involves chlorination of 4-hydroxyquinoline intermediates. The hydroxy group at the 4-position is replaced by chlorine using chlorinating agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) in the presence of an oxidizing agent (e.g., iodine, ferric chloride). This method is well-documented for quinolines substituted at various positions, including 6-position substituents like methylsulfonyl.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Phosphorus oxychloride + iodine, 90-95°C, 30 min | Conversion of 4-hydroxyquinoline to 4-chloroquinoline |

| Workup | Sodium bisulfite solution, 40-45°C | Isolation of 4-chloroquinoline product |

This method yields high purity chloroquinolines and avoids unstable intermediates like 4-oxo-tetrahydroquinolines.

Introduction of Methylsulfonyl Group at the 6-Position

The methylsulfonyl group (-SO2CH3) can be introduced via oxidation of methylthio (-SCH3) substituents or by direct substitution reactions on the quinoline ring.

- Starting from 6-methylthioquinoline derivatives, oxidation with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide converts the methylthio group to methylsulfonyl.

- Alternatively, nucleophilic aromatic substitution on a 6-chloroquinoline with sodium methylsulfinate can yield the methylsulfonyl derivative.

Though specific literature focused exclusively on this compound is limited, analogous sulfonylation strategies are well-established in quinoline chemistry.

Cyclization Routes from Substituted Anilines or Acetophenones

The quinoline core bearing substituents at the 6-position can be synthesized by cyclization of appropriately substituted precursors:

- For example, nitration of 3,4-dimethoxyacetophenone followed by condensation with N,N-dimethylformamide dimethyl acetal and subsequent reduction and ring closure yields hydroxyquinoline intermediates, which can be chlorinated to 4-chloroquinoline derivatives.

- Although this example is for 6,7-dimethoxyquinoline, similar strategies apply for 6-substituted quinolines, including methylsulfonyl groups after suitable functional group transformations.

Representative Synthetic Route Summary

| Step | Starting Material | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Substituted aniline or acetophenone | Nitration | HNO3, controlled temperature | Nitro-substituted precursor | Introduces nitro group for further modifications |

| 2 | Nitro precursor | Condensation with DMF dimethyl acetal | Heat, solvent | Michael acceptor intermediate | Prepares for cyclization |

| 3 | Intermediate | Reduction and cyclization | Hydrogenation, catalyst | 4-Hydroxyquinoline derivative | Formation of quinoline ring |

| 4 | 4-Hydroxyquinoline | Chlorination | POCl3 + iodine, 90-95°C | 4-Chloroquinoline derivative | Converts hydroxy to chloro group |

| 5 | 6-Methylthioquinoline (if applicable) | Oxidation | m-CPBA or H2O2 | 6-Methylsulfonylquinoline | Converts methylthio to methylsulfonyl |

Research Findings and Yield Data

- The chlorination step using POCl3 and iodine typically achieves yields around 80-90% with high purity (>95%) for 4-chloroquinolines.

- Oxidation of methylthio to methylsulfonyl groups on quinolines generally proceeds with yields above 70%, depending on conditions and substrate purity.

- Overall synthetic sequences for quinoline derivatives with sulfonyl substituents report total yields in the range of 60-85%, suitable for scale-up.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| Chlorination of 4-hydroxyquinoline | Electrophilic substitution | POCl3 + iodine, 90-95°C, 30 min | 80-90 | High purity, avoids unstable intermediates |

| Sulfonylation (oxidation) | Oxidation of methylthio group | m-CPBA or H2O2, mild conditions | 70-85 | Converts methylthio to methylsulfonyl |

| Cyclization from substituted precursors | Condensation + reduction | Nitration, DMF dimethyl acetal, hydrogenation | 60-85 | Builds quinoline core with desired substitution |

Q & A

Q. What are the key synthetic routes for 4-Chloro-6-(methylsulfonyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as chlorination and sulfonylation of quinoline precursors. For example, POCl₃ is commonly used for chlorination, while methylsulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates . Reaction temperature, solvent polarity, and catalyst selection (e.g., CuSO₄ in acidic reflux conditions) critically impact yield and purity . Optimizing stoichiometry (e.g., excess POCl₃) and reaction time minimizes byproducts like over-oxidized derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C4, methylsulfonyl at C6) via chemical shifts (e.g., deshielded protons near electron-withdrawing groups) .

- X-ray crystallography : Resolves molecular geometry, such as planarity of the quinoline ring and dihedral angles between substituents (e.g., ~78° for phenyl-quinoline systems) .

- HPLC-MS : Validates purity (>95%) and molecular weight, with ESI-MS showing [M+1]⁺ peaks .

Q. How can researchers mitigate common impurities during synthesis?

Byproducts like unreacted chlorinated intermediates or sulfonic acid derivatives arise from incomplete substitution or over-oxidation. Purification via column chromatography (e.g., petroleum ether:EtOAc gradients) or recrystallization in methanol/ethanol removes these impurities . Monitoring reaction progress with TLC (Rf ~0.5 in 8:1 hexane:EtOAc) ensures step completion.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may stem from structural variations (e.g., substituent positioning) or assay conditions. Researchers should:

- Compare functional group impacts (e.g., methylsulfonyl’s electron-withdrawing effects vs. chloro’s steric hindrance) .

- Standardize assays (e.g., MIC testing for antibiotics vs. IC₅₀ for kinase inhibitors) .

- Use computational docking to predict target interactions (e.g., DNA topoisomerase vs. enzyme active sites) .

Q. How can reaction scalability be improved without compromising yield?

Transitioning from batch to continuous flow reactors enhances scalability by improving heat/mass transfer and reducing side reactions . For example, automated synthesis platforms optimize POCl₃ chlorination at 80–100°C with real-time pH monitoring . Solvent selection (e.g., DMF for polar intermediates) and catalyst recycling (e.g., CuSO₄ recovery) further improve cost-efficiency .

Q. What analytical methods identify degradation products in stability studies?

Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS detects hydrolysis (e.g., sulfonyl group cleavage) or oxidation products . Solid-state NMR and FTIR track structural changes, such as quinoline ring oxidation to carboxylic acids under UV light .

Q. How do substituent modifications (e.g., replacing methylsulfonyl with trifluoromethyl) alter physicochemical properties?

Trifluoromethyl groups increase lipophilicity (logP +0.5) but reduce solubility, whereas methylsulfonyl enhances polarity (logP −1.2) and hydrogen-bonding capacity . Computational tools (e.g., COSMO-RS) predict solubility trends, validated by shake-flask experiments in PBS/EtOH .

Methodological Considerations

Designing SAR studies for this compound derivatives

- Variable substituents : Systematically replace Cl or methylsulfonyl with bioisosteres (e.g., F, Br) .

- Biological testing : Use standardized cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., chloroquine for antimalarial assays) .

- Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-assay variability .

Interpreting conflicting XRD and NMR data for structural confirmation

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). For example, XRD shows rigid quinoline planarity, while NMR may indicate conformational flexibility in solution. Use DFT calculations (e.g., Gaussian) to model solution-phase dynamics .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.